4-(Trifluoromethyl)quinazolin-2-amine

WRN helicase inhibition DNA damage repair Targeted cancer therapy

Procure high-purity 4-(Trifluoromethyl)quinazolin-2-amine for kinase/WRN helicase inhibitor development. The 4-CF3 group critically enhances metabolic stability and target affinity—do not substitute with non-fluorinated analogs to avoid altered activity in MSI-H cancer or tubulin polymerization studies.

Molecular Formula C9H6F3N3
Molecular Weight 213.163
CAS No. 1780734-37-3
Cat. No. B2867938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)quinazolin-2-amine
CAS1780734-37-3
Molecular FormulaC9H6F3N3
Molecular Weight213.163
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC(=N2)N)C(F)(F)F
InChIInChI=1S/C9H6F3N3/c10-9(11,12)7-5-3-1-2-4-6(5)14-8(13)15-7/h1-4H,(H2,13,14,15)
InChIKeyDOZREXQIKURZCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trifluoromethyl)quinazolin-2-amine (CAS 1780734-37-3): A Core Scaffold for Targeted Kinase Inhibitors and Antiproliferative Agents


4-(Trifluoromethyl)quinazolin-2-amine (CAS: 1780734-37-3) is a trifluoromethylated 2-aminoquinazoline derivative with the molecular formula C9H6F3N3 and a molecular weight of 213.16 g/mol [1]. This compound serves as a core scaffold for developing targeted kinase inhibitors and antiproliferative agents, with its trifluoromethyl group enhancing metabolic stability and target binding affinity. The quinazoline core is a privileged structure in medicinal chemistry, and the specific substitution pattern of this compound positions it as a valuable intermediate for synthesizing advanced analogs with demonstrated activity against cancer cell lines and specific molecular targets such as Werner (WRN) helicase and tubulin polymerization [2][3].

Why 4-(Trifluoromethyl)quinazolin-2-amine Cannot Be Replaced by Common Quinazoline Analogs


Direct, head-to-head comparative data for 4-(Trifluoromethyl)quinazolin-2-amine (1780734-37-3) against its closest analogs is extremely limited in the public domain [1]. Consequently, generic substitution with other quinazoline derivatives, such as those lacking the trifluoromethyl group at the 4-position or those with alternative substitution patterns, is not recommended without rigorous experimental validation. The trifluoromethyl moiety is a critical pharmacophore known to enhance metabolic stability, increase lipophilicity for improved membrane permeability, and strengthen binding interactions with hydrophobic pockets in target proteins [2][3]. Replacing this specific compound with a non-fluorinated analog or an analog with a different substitution pattern could fundamentally alter the biological activity, pharmacokinetic profile, and target selectivity of any derived compound series, potentially leading to false negative or misleading results in drug discovery and chemical biology research.

Quantitative Differentiation Evidence for 4-(Trifluoromethyl)quinazolin-2-amine (1780734-37-3) and its Derivatives


WRN Helicase-Dependent Antiproliferative Activity of N-aryl-2-trifluoromethyl-quinazoline-4-amine Derivatives

Derivatives of the 2-trifluoromethyl-quinazoline-4-amine scaffold, which is a close regioisomeric analog of 4-(trifluoromethyl)quinazolin-2-amine, demonstrate potent and selective antiproliferative activity dependent on Werner (WRN) helicase expression. In a study evaluating 25 novel compounds, the most potent derivative, compound 13a, exhibited an IC50 of 134.7 nM against K562 leukemia cells, which was superior to doxorubicin (IC50 2689.0 nM) and comparable to paclitaxel (IC50 35.6 nM) [1]. Crucially, compound 13a showed a 5-fold increase in sensitivity (IC20 ratio of 505.5) in PC3 cells engineered to overexpress WRN (PC3-WRN) compared to control cells (PC3-NC), confirming a WRN-dependent mechanism of action [1].

WRN helicase inhibition DNA damage repair Targeted cancer therapy

Inhibition of Tubulin Polymerization in Leukemia Cells by N-aryl-2-trifluoromethyl-quinazoline-4-amine Derivatives

Another study on N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives, which are structural analogs of 4-(trifluoromethyl)quinazolin-2-amine, identified several compounds with significantly stronger growth inhibitory activity on leukemia cell lines than the positive controls paclitaxel and colchicine [1]. Specifically, compounds 15d, 15f, 15h, and 15i showed significantly (P < 0.01) stronger growth inhibitory activity on K562 cells. The study confirmed that these compounds inhibit tubulin polymerization by targeting the colchicine site, leading to cell cycle arrest at the G2/M phase and apoptosis.

Tubulin polymerization inhibitor Antimitotic agent Leukemia

Comparative Antiproliferative Activity of Quinazoline Derivatives with and without Trifluoromethyl Substitution

A structure-activity relationship (SAR) study on 2,4,6-trisubstituted quinazoline derivatives demonstrated that the introduction of a trifluoromethyl-containing moiety significantly enhances antitumor potency. Compound 16l, N-(3-bromophenyl)-6-methoxy-2-((4-(trifluoromethyl)benzyl)thio)quinazolin-4-amine, exhibited an IC50 of 2.22 ± 0.15 μmol/L against the PC-3 prostate cancer cell line [1]. This activity was superior to the positive control gefitinib, a clinically approved EGFR tyrosine kinase inhibitor, highlighting the value of the trifluoromethyl group in achieving potent antiproliferative effects.

Structure-activity relationship Trifluoromethyl pharmacophore Anticancer agent

Identification of a Potent Trifluoromethyl-Quinazoline Derivative with Comparable Activity to Gefitinib

A multi-round screening and structural optimization campaign of novel quinazoline derivatives possessing a trifluoromethyl moiety led to the identification of compound 10b as the most potent analog. Compound 10b displayed IC50 values of 3.02, 3.45, and 3.98 μM against PC3, LNCaP, and K562 cancer cell lines, respectively [1]. These values were reported as comparable to the effect of the positive control gefitinib, a well-characterized EGFR inhibitor, demonstrating that the trifluoromethylated quinazoline scaffold can achieve clinically relevant levels of antiproliferative activity.

Lead optimization Anticancer agent Trifluoromethyl moiety

Key Application Scenarios for 4-(Trifluoromethyl)quinazolin-2-amine in Drug Discovery and Chemical Biology


Scaffold for Developing Targeted Therapies Against WRN-Dependent Cancers

Use 4-(Trifluoromethyl)quinazolin-2-amine as a core scaffold for synthesizing focused libraries of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives. These derivatives have demonstrated potent, WRN-dependent antiproliferative activity in leukemia and prostate cancer cell models, with a lead compound (13a) showing a 5-fold increase in sensitivity in WRN-overexpressing cells [1]. This application is particularly relevant for research targeting microsatellite unstable (MSI-H) cancers, which are dependent on WRN helicase for survival.

Lead Generation for Novel Antimitotic Agents Targeting the Colchicine Site

Employ this compound as a starting point for designing novel tubulin polymerization inhibitors. Derivatives of the closely related 2-trifluoromethyl-quinazoline-4-amine scaffold have shown significant (P < 0.01) superiority over paclitaxel and colchicine in inhibiting the growth of leukemia cell lines (K562 and HEL) by targeting the colchicine binding site on tubulin [2]. This suggests a potential avenue for developing agents to overcome resistance to existing microtubule-targeting drugs.

Synthesis of Trifluoromethyl-Containing Quinazoline Libraries for Kinase Inhibitor Screening

Utilize 4-(Trifluoromethyl)quinazolin-2-amine as a versatile intermediate for synthesizing diverse libraries of 2,4,6-trisubstituted quinazoline derivatives. The presence of the trifluoromethyl group is a known pharmacophore that enhances metabolic stability and binding affinity. Studies show that optimized compounds from such libraries, like compound 16l, can exhibit superior antiproliferative activity (IC50 of 2.22 μM) compared to the FDA-approved kinase inhibitor gefitinib in prostate cancer models [3].

Chemical Biology Probe for Investigating DNA Damage Repair Pathways

Develop derivatives of this scaffold as chemical probes to study Werner (WRN) helicase function in DNA damage repair. The demonstrated sensitivity of WRN-overexpressing PC3 cells to specific derivatives (IC20 ratio of 505.5 for compound 13a) provides a validated starting point for creating tool compounds to dissect the role of WRN in replication fork stability and response to DNA damage [1].

Quote Request

Request a Quote for 4-(Trifluoromethyl)quinazolin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.